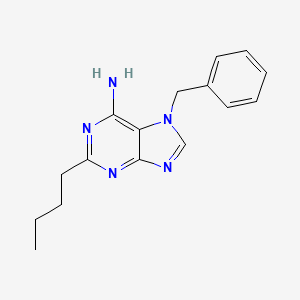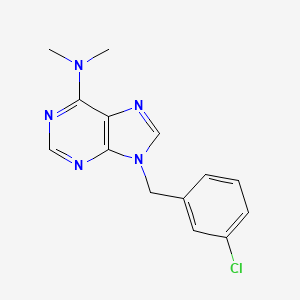
7-Benzyl-2-butyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a purine derivative with the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol . This compound is known for its ability to stimulate cell division and growth in plants, making it a valuable tool in agricultural and horticultural practices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-butyl-7H-purin-6-amine typically involves the reaction of hypoxanthine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-2-butyl-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various benzyl-substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-2-butyl-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various purine derivatives.
Biology: Plays a crucial role in plant tissue culture and micropropagation by promoting cell division and growth.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of plant growth regulators and agricultural chemicals.
Wirkmechanismus
The mechanism of action of 7-Benzyl-2-butyl-7H-purin-6-amine involves its interaction with cytokinin receptors in plant cells. It binds to these receptors, triggering a signaling cascade that leads to the activation of genes involved in cell division and growth. The compound also inhibits the degradation of chlorophyll, thereby delaying senescence and promoting plant vitality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzylaminopurine: Another synthetic cytokinin with similar properties but different molecular structure.
Kinetin: A naturally occurring cytokinin with similar effects on plant growth.
Uniqueness
7-Benzyl-2-butyl-7H-purin-6-amine is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and efficacy. Its ability to promote cell division and delay senescence makes it a valuable tool in both research and agricultural applications .
Eigenschaften
CAS-Nummer |
84133-07-3 |
|---|---|
Molekularformel |
C16H19N5 |
Molekulargewicht |
281.36 g/mol |
IUPAC-Name |
7-benzyl-2-butylpurin-6-amine |
InChI |
InChI=1S/C16H19N5/c1-2-3-9-13-19-15(17)14-16(20-13)18-11-21(14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
NMOQKRGGLKVAGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C2C(=N1)N=CN2CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)


![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)

![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)


![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)

![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)
